molecular formula C15H17N5O6S B2666100 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1105204-36-1

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2666100
CAS No.: 1105204-36-1
M. Wt: 395.39
InChI Key: BIQQGAGKVAFFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5O6S and its molecular weight is 395.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The chemical compound N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a part of broader research into pyrazole and pyrimidine derivatives. These compounds have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. For instance, the synthesis, characterization, and evaluation of cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing insights into their potential therapeutic applications (Hassan et al., 2014). Additionally, novel tandem transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for thienopyrimidine synthesis, highlighting innovative approaches to chemical synthesis (Pokhodylo et al., 2010).

Cytotoxicity and Antidiabetic Screening

The cytotoxic activities of synthesized pyrazole and pyrimidine derivatives have been extensively studied. For example, research on the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines provides valuable data for drug development (Hassan et al., 2015). Additionally, synthesized dihydropyrimidine derivatives have been evaluated for in vitro antidiabetic activity, contributing to the search for new treatments for diabetes (Lalpara et al., 2021).

Antibacterial Activity

The design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues and their evaluation for antibacterial properties against Gram-positive and Gram-negative bacteria demonstrate the potential of these compounds in addressing bacterial infections (Hassan et al., 2020).

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S/c1-25-5-4-16-12(21)6-19-14(9-7-27-8-10(9)18-19)17-15(22)11-2-3-13(26-11)20(23)24/h2-3H,4-8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQQGAGKVAFFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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